molecular formula C8H15NO B8150128 3-(Pentan-3-yloxy)propanenitrile

3-(Pentan-3-yloxy)propanenitrile

Cat. No.: B8150128
M. Wt: 141.21 g/mol
InChI Key: HKBUEZQEABKAPQ-UHFFFAOYSA-N
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Description

3-(Pentan-3-yloxy)propanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and an ether linkage (-O-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentan-3-yloxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with pentan-3-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentan-3-ol attacks the carbon atom bonded to the chlorine in 3-chloropropanenitrile, resulting in the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-3-yloxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The ether linkage can participate in substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-(Pentan-3-yloxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pentan-3-yloxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can influence the compound’s solubility and reactivity. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yloxy)propanenitrile: Similar structure but with a butyl group instead of a pentyl group.

    3-(Hexan-3-yloxy)propanenitrile: Similar structure but with a hexyl group instead of a pentyl group.

Uniqueness

3-(Pentan-3-yloxy)propanenitrile is unique due to its specific combination of a pentyl group and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

3-pentan-3-yloxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(4-2)10-7-5-6-9/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBUEZQEABKAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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